molecular formula C23H24N4O2 B3208121 3-[4-(2-methoxybenzoyl)piperazin-1-yl]-6-(2-methylphenyl)pyridazine CAS No. 1049322-20-4

3-[4-(2-methoxybenzoyl)piperazin-1-yl]-6-(2-methylphenyl)pyridazine

Cat. No.: B3208121
CAS No.: 1049322-20-4
M. Wt: 388.5 g/mol
InChI Key: ABAUVJGFLRYETB-UHFFFAOYSA-N
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Description

3-[4-(2-methoxybenzoyl)piperazin-1-yl]-6-(2-methylphenyl)pyridazine is a complex organic compound that belongs to the class of pyridazines. This compound is characterized by the presence of a piperazine ring substituted with a 2-methoxybenzoyl group and a pyridazine ring substituted with a 2-methylphenyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Mechanism of Action

The compound is known to inhibit AChE and BChE, enzymes that are important in the hydrolysis of acetylcholine. Inhibition of these enzymes is a key drug target to increase acetylcholine levels, which is beneficial in the treatment of neurodegenerative diseases like Alzheimer’s .

Future Directions

The compound’s potential in the treatment of neurodegenerative diseases like Alzheimer’s is a promising area of research. Further studies could focus on optimizing the synthesis process, understanding the compound’s mechanism of action, and evaluating its safety and efficacy in clinical trials .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(2-methoxybenzoyl)piperazin-1-yl]-6-(2-methylphenyl)pyridazine typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperazine Intermediate: The piperazine ring is first formed by reacting ethylenediamine with a suitable dihalide, such as 1,2-dichloroethane, under basic conditions.

    Introduction of the 2-Methoxybenzoyl Group: The piperazine intermediate is then reacted with 2-methoxybenzoyl chloride in the presence of a base, such as triethylamine, to introduce the 2-methoxybenzoyl group.

    Formation of the Pyridazine Ring: The final step involves the formation of the pyridazine ring by reacting the substituted piperazine with a suitable dicarbonyl compound, such as 2,3-butanedione, under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow chemistry and automated synthesis.

Chemical Reactions Analysis

Types of Reactions

3-[4-(2-methoxybenzoyl)piperazin-1-yl]-6-(2-methylphenyl)pyridazine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, using electrophilic or nucleophilic reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophilic reagents such as bromine or nucleophilic reagents such as sodium methoxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

3-[4-(2-methoxybenzoyl)piperazin-1-yl]-6-(2-methylphenyl)pyridazine has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including its ability to interact with various biological targets.

    Biology: It is used in biological studies to understand its effects on cellular processes and pathways.

    Industry: The compound is explored for its potential use in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(2-methylphenyl)pyridazine
  • 3-[4-(2-fluorobenzoyl)piperazin-1-yl]-6-(2-methylphenyl)pyridazine
  • 3-[4-(2-nitrobenzoyl)piperazin-1-yl]-6-(2-methylphenyl)pyridazine

Uniqueness

3-[4-(2-methoxybenzoyl)piperazin-1-yl]-6-(2-methylphenyl)pyridazine is unique due to the presence of the 2-methoxybenzoyl group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for further research and development.

Properties

IUPAC Name

(2-methoxyphenyl)-[4-[6-(2-methylphenyl)pyridazin-3-yl]piperazin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O2/c1-17-7-3-4-8-18(17)20-11-12-22(25-24-20)26-13-15-27(16-14-26)23(28)19-9-5-6-10-21(19)29-2/h3-12H,13-16H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABAUVJGFLRYETB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CC=C4OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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